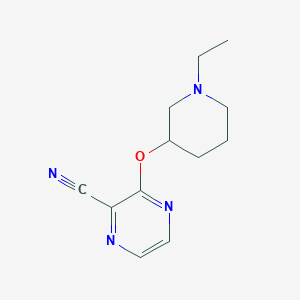
3-((1-Ethylpiperidin-3-yl)oxy)pyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3-((1-Ethylpiperidin-3-yl)oxy)pyrazine-2-carbonitrile involves several stepsSpecific reaction conditions and reagents may vary depending on the desired yield and purity .
Chemical Reactions Analysis
3-((1-Ethylpiperidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-((1-Ethylpiperidin-3-yl)oxy)pyrazine-2-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: While not widely used in industrial applications, it serves as a valuable tool in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-((1-Ethylpiperidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific context of its use. For example, it may act as an inhibitor of checkpoint kinase 1 (CHK1), a critical component of the cellular response to DNA damage .
Comparison with Similar Compounds
3-((1-Ethylpiperidin-3-yl)oxy)pyrazine-2-carbonitrile can be compared with other similar compounds, such as:
3-((1-(Ethylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile: This compound has a similar structure but includes an ethylsulfonyl group instead of an ethyl group.
5-((4-((Morpholin-2-ylmethyl)amino)-5-(trifluoromethyl)pyridin-2-yl)amino)pyrazine-2-carbonitrile: This compound is a potent and selective oral CHK1 inhibitor
Biological Activity
3-((1-Ethylpiperidin-3-yl)oxy)pyrazine-2-carbonitrile is a chemical compound with the molecular formula C12H16N4O and a molecular weight of approximately 232.28 g/mol. This compound features a pyrazine ring substituted with a carbonitrile group and an ethylpiperidine moiety, suggesting potential interactions with biological systems that are of interest in medicinal chemistry .
Pharmacological Properties
Research indicates that compounds containing piperidine and pyrazine moieties often exhibit significant biological activities. The presence of the piperidine group suggests potential interactions with various biological targets, which may lead to diverse pharmacological effects. Notably, similar compounds have shown:
- Antimicrobial properties
- Anticancer activity
- Neuroprotective effects
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-(3-Methylpiperidin-1-yl)pyrazine-2-carbonitrile | Contains methylpiperidine instead of ethyl | Antimicrobial properties |
| 5-(2-Methoxyphenyl)-1H-pyrazole | Different substituent on pyrazole ring | Anticancer activity |
| 4-(1-Pyrrolidinyl)-pyrazine | Pyrrolidine instead of piperidine | Neuroprotective effects |
These compounds exhibit varying degrees of biological activity and structural features that differentiate them from this compound, emphasizing its unique potential in drug discovery and development.
Mechanistic Studies
Investigations into the interactions of this compound with specific biological targets are crucial for understanding its pharmacological profile. These studies typically involve:
- In vitro assays to evaluate cytotoxicity against various cancer cell lines.
- Enzyme inhibition studies to assess potential effects on metabolic pathways.
- Receptor binding assays to determine affinity for neurotransmitter receptors.
Case Study 2: Neuroprotective Effects
Another research effort focused on compounds with piperidine structures demonstrating neuroprotective effects in models of neurodegenerative diseases. These compounds were shown to reduce oxidative stress and inflammation in neuronal cells, indicating a potential therapeutic role for this compound in neurological disorders.
Properties
Molecular Formula |
C12H16N4O |
|---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
3-(1-ethylpiperidin-3-yl)oxypyrazine-2-carbonitrile |
InChI |
InChI=1S/C12H16N4O/c1-2-16-7-3-4-10(9-16)17-12-11(8-13)14-5-6-15-12/h5-6,10H,2-4,7,9H2,1H3 |
InChI Key |
UCLJYYIKMYYZMG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC(C1)OC2=NC=CN=C2C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















